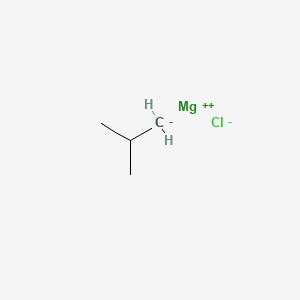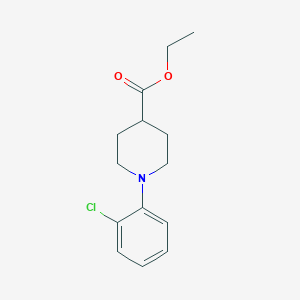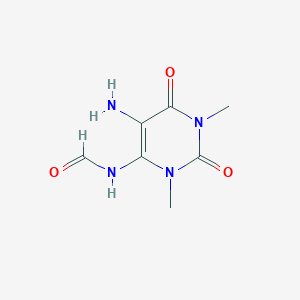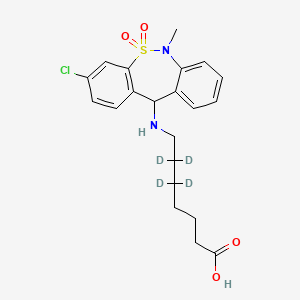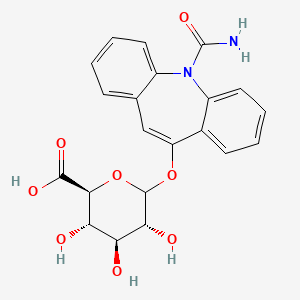
Oxcarbazepine D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxcarbazepine D-Glucuronide is a metabolite of oxcarbazepine, an antiepileptic drug used primarily for the treatment of partial-onset seizures. Oxcarbazepine is structurally related to carbamazepine but has a different metabolic pathway, leading to the formation of its active metabolite, 10-monohydroxy derivative (MHD), and subsequently, this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxcarbazepine is synthesized from carbamazepine through a series of chemical reactions. The primary synthetic route involves the oxidation of carbamazepine to form oxcarbazepine, which is then reduced to MHD. MHD undergoes glucuronidation to form Oxcarbazepine D-Glucuronide .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis and purification processes. The synthesis starts with the production of oxcarbazepine, followed by its reduction to MHD and subsequent glucuronidation. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Oxcarbazepine D-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction where glucuronic acid is added to the compound. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase .
Common Reagents and Conditions: The glucuronidation reaction requires the presence of UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction typically occurs in the liver, where the enzyme is abundant .
Major Products Formed: The major product formed from the glucuronidation of MHD is this compound. This metabolite is more water-soluble than its parent compound, facilitating its excretion from the body .
Applications De Recherche Scientifique
Oxcarbazepine D-Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used to study the metabolic pathways of oxcarbazepine and its pharmacokinetics. Researchers also investigate its role in drug interactions and its potential effects on the efficacy and safety of oxcarbazepine therapy .
In medicine, this compound is studied for its potential therapeutic effects and its role in the treatment of epilepsy. Its pharmacokinetic properties are crucial for optimizing dosing regimens and minimizing side effects .
Mécanisme D'action
Oxcarbazepine D-Glucuronide exerts its effects primarily through its parent compound, oxcarbazepine, and its active metabolite, MHD. Oxcarbazepine and MHD block voltage-sensitive sodium channels, stabilizing hyperexcited neuronal membranes, inhibiting repetitive firing, and decreasing the propagation of synaptic impulses. These actions prevent the spread of seizures .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Carbamazepine
- Eslicarbazepine
- Phenytoin
Comparison: Oxcarbazepine D-Glucuronide is unique compared to its similar compounds due to its distinct metabolic pathway. Unlike carbamazepine, which forms an epoxide metabolite, oxcarbazepine is metabolized to MHD and then to this compound, which is less toxic . Eslicarbazepine, another similar compound, is a prodrug of the (S)-enantiomer of MHD, whereas oxcarbazepine is a racemate . Phenytoin, although used for similar therapeutic purposes, has a different chemical structure and metabolic pathway .
Propriétés
Formule moléculaire |
C21H20N2O8 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-6-(11-carbamoylbenzo[b][1]benzazepin-5-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20N2O8/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-9,15-18,20,24-26H,(H2,22,29)(H,27,28)/t15-,16-,17+,18-,20?/m0/s1 |
Clé InChI |
YPDZOCJZGXGBAP-BCHVZBRRSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


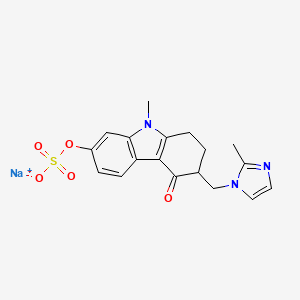
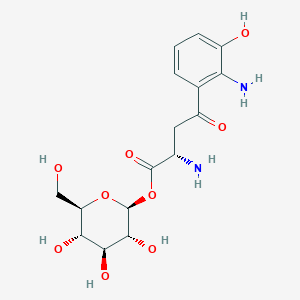
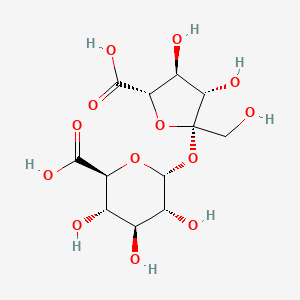
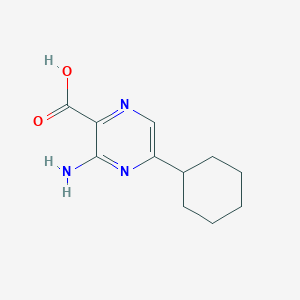


![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
![3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B13852848.png)
